molecular formula C10H12BrClO4 B2687260 Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 149416-33-1

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2687260
CAS No.: 149416-33-1
M. Wt: 311.56
InChI Key: JKKDXLXBGLGRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate is a bicyclic organic compound featuring a strained 6-oxabicyclo[3.2.1]octane framework. The molecule incorporates a seven-membered bridged ring system with oxygen at the 6-position, a ketone group at the 7-position, and halogen substituents (bromo at C4 and chloro at C3).

Properties

IUPAC Name

ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDXLXBGLGRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a suitable bicyclic precursor, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography or crystallization to isolate the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 4 and 3, respectively, serve as primary sites for nucleophilic substitution. Bromine, being a better leaving group, undergoes substitution more readily than chlorine under standard conditions.

Key Reactions:

  • Bromine Substitution : Treatment with nucleophiles like dimethylamine or sodium azide replaces the bromine atom. For example, in a patent-described synthesis (WO2014157612A1), aqueous dimethylamine replaces bromine to form amine derivatives, which are further functionalized .

  • Chlorine Substitution : Requires harsher conditions. Chlorine substitution is less common but has been reported using strong nucleophiles like ammonia under elevated temperatures .

Table 1: Substitution Reactions

Target SiteReagentConditionsProduct
C4-BrDimethylamineAqueous, room temperatureAmine derivative at C4
C4-BrSodium azidePolar solvent, 60–80°CAzide intermediate
C3-ClAmmoniaHigh pressure, 100°CChlorine replaced with -NH2 group

Oxidation and Reduction

The ketone (7-oxo group) and ester functionalities are key targets for redox transformations:

Oxidation:

  • Ketone Stability : The 7-oxo group is generally stable under mild oxidation conditions but can undergo further oxidation to carboxylic acids under strong oxidizing agents like KMnO4.

  • Ester Group : Oxidation of the ethyl ester is rare but may occur under extreme conditions (e.g., CrO3/H2SO4), yielding a carboxylate.

Reduction:

  • Ketone Reduction : Catalytic hydrogenation (H2/Pd-C) or LiAlH4 reduces the 7-oxo group to a hydroxyl group, forming a secondary alcohol.

  • Ester Reduction : LiAlH4 converts the ester to a primary alcohol, though competing reduction of the ketone may require selective conditions.

Table 2: Redox Reactions

Functional GroupReagentConditionsProduct
7-Oxo (C=O)LiAlH4Anhydrous etherSecondary alcohol
Ester (COOEt)LiAlH4Reflux in THFPrimary alcohol
7-Oxo (C=O)H2/Pd-CRoom temperatureSecondary alcohol

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH/EtOH yields the sodium carboxylate, which can be acidified to the free carboxylic acid.

  • Acidic Hydrolysis : HCl/H2O directly produces the carboxylic acid but may require prolonged heating.

Table 3: Hydrolysis Conditions

ConditionsReagentTemperatureProduct
BasicNaOH/EtOHRefluxSodium carboxylate
AcidicHCl/H2O80°CFree carboxylic acid

Ring-Opening Reactions

The bicyclo[3.2.1]octane system’s strain makes it susceptible to ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : Treatment with H2SO4 or HCl opens the oxabicyclo framework, forming linear diacids or ketones.

  • Nucleophilic Ring Opening : Strong nucleophiles (e.g., Grignard reagents) attack the electrophilic carbons adjacent to the oxygen atom, yielding expanded cyclic or acyclic products .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Compatibility : Reactions are typically conducted in polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate has a molecular formula of C10H12BrClO4 and a molecular weight of approximately 311.55 g/mol. The compound features a bicyclic structure that contributes to its biological activity and reactivity in chemical synthesis.

Anticoagulant Development

One of the primary applications of this compound is as an intermediate in the synthesis of anticoagulant drugs targeting activated blood coagulation factor X (FXa). Research indicates that compounds derived from this bicyclic structure exhibit significant inhibitory effects on FXa, making them potential candidates for thrombotic disease treatment .

Case Study: FXa Inhibitors
A notable study highlighted the development of a series of FXa inhibitors utilizing intermediates derived from this compound. These compounds demonstrated promising anticoagulant activity in preclinical models, showcasing their potential for therapeutic use .

Total Synthesis of Natural Products

This compound has been employed in various organic synthesis reactions, including Friedel-Crafts acylation and cyclization processes. Its unique structure allows it to participate in complex synthetic pathways leading to the formation of various natural products .

Table: Summary of Synthetic Applications

Reaction TypeDescriptionReference
Friedel-Crafts AcylationUtilized as an acylating agent in aromatic systems
Cyclization ReactionsForms complex cyclic structures
Synthesis of FXa InhibitorsIntermediate for developing anticoagulants

Research Insights

Recent studies have focused on optimizing the synthesis routes for this compound to enhance yield and purity, which are crucial for its application in drug development . Furthermore, ongoing research aims to explore its interactions at the molecular level to better understand its biological activity and improve its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism by which ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate exerts its effects is primarily through its interactions with specific molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity, and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trioxabicyclo[3.2.1]octane Carboxylates ()

Ethyl (1R,2R,5S)-2-allyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octane-2-carboxylate and its hexyl-substituted analogue share the same bicyclo[3.2.1]octane core but differ in substituents and ring composition. These compounds feature three oxygen atoms in the bridge (trioxa) and lack halogenation, yet demonstrate significant antitumor activity (IC50: 360–590 nM against HepG2) and high selectivity indices (~20–28) compared to normal cell lines .

Bicyclo[2.2.2]octane Carboxylates ()

Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride and its derivatives exhibit a smaller bicyclo[2.2.2]octane system with an amine substituent. The absence of halogenation and the presence of an amine group suggest different synthetic and functional applications, such as in peptide mimetics or chiral building blocks .

Halogenated Bicyclic Derivatives

The tert-butyl diazabicyclo[5.1.0]octane carboxylates in incorporate nitrogen bridges and halogenated aryl groups (e.g., 3-bromophenyl at C7). These compounds, synthesized via metal-templated cyclopropane fusion, emphasize the role of halogenated aromatic rings in modulating steric bulk and intermolecular interactions, which could parallel the bromo and chloro groups in the target compound . However, their diazabicyclo framework introduces basic nitrogen centers absent in the 6-oxabicyclo system.

Comparative Data Table

Compound Name Bicyclic System Substituents Key Properties/Activities Source
This compound [3.2.1]octane, 6-oxa Br (C4), Cl (C3), COOEt (C2), O (C7) No reported bioactivity; synthetic focus N/A
Ethyl (1R,2R,5S)-2-allyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octane-2-carboxylate [3.2.1]octane, trioxa Allyl, Me, COOEt IC50: 360–590 nM (HepG2); SI: ~20
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate hydrochloride [2.2.2]octane NH2 (C3), COOEt Mp: 227–229°C; chiral intermediate
tert-Butyl(1S,7S)-5-Benzyl-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate [5.1.0]octane, diaza 3-BrPh, Bn, COOtBu Metal-templated synthesis

Research Implications and Limitations

  • Synthetic Chemistry : Halogenation may enable Suzuki or Ullmann coupling reactions to diversify the scaffold .
  • Biological Screening : Testing against malaria (P. falciparum) or cancer cell lines (HepG2, A549) could reveal bioactivity, as seen in trioxabicyclo compounds .
  • Crystallographic Studies : Use of SHELX software () could resolve its three-dimensional structure, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate (CAS Number: 149416-33-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C10H12BrClO4C_{10}H_{12}BrClO_4 with a molecular weight of approximately 311.56 g/mol. The structure features a bicyclic framework that contributes to its biological activities.

PropertyValue
Molecular FormulaC10H12BrClO4
Molecular Weight311.56 g/mol
CAS Number149416-33-1
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Pharmacological Effects

This compound has been studied for various biological activities, including:

Case Study 1: Antimicrobial Screening

A study conducted by Gao et al. (2014) evaluated the antimicrobial activity of various bicyclic compounds, including ethyl derivatives similar to this compound. The results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.

Case Study 2: Antitumor Activity Assessment

In another study focusing on the synthesis of novel heterocyclic compounds, derivatives were tested for their cytotoxic effects on several cancer cell lines using the sulforhodamine B (SRB) assay. Compounds structurally related to this compound demonstrated IC50 values indicating significant antitumor activity, thus warranting further investigation into their mechanisms of action.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Some studies suggest that bicyclic compounds can trigger programmed cell death in tumor cells, enhancing their therapeutic efficacy.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with the formation of the bicyclo[3.2.1]octane scaffold via cyclization reactions. Bromination and chlorination at positions 4 and 3, respectively, can be achieved using electrophilic halogenating agents (e.g., NBS for bromine, Cl₂/FeCl₃ for chlorine) under controlled conditions. The ester group is introduced via carboxylation with ethyl chloroformate. Reaction optimization, including temperature control and catalyst selection (e.g., BF₃·Et₂O for cyclization), is critical to minimize side products .

Q. How can the structure of this compound be conclusively verified?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography provides unambiguous confirmation of the bicyclic framework and substituent positions, as demonstrated in analogous ethyl carboxylate structures .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) identifies functional groups and coupling patterns. For example, the deshielded carbonyl carbon (C7=O) typically appears near 170–180 ppm in ¹³C NMR .
  • Mass spectrometry (HRMS) confirms the molecular formula via exact mass analysis .

Q. What key spectroscopic signatures distinguish this compound from similar bicyclic esters?

  • Methodological Answer : Focus on diagnostic peaks:

  • IR : Strong absorption at ~1750 cm⁻¹ for the ester carbonyl (C=O) and a distinct stretch near 1680 cm⁻¹ for the ketone (C7=O) .
  • ¹H NMR : The bridgehead protons (positions 1 and 5) exhibit complex splitting due to the bicyclic strain, while the ethyl ester group shows a quartet at ~4.2 ppm (CH₂) and a triplet at ~1.3 ppm (CH₃) .

Advanced Research Questions

Q. How can experimental design address stability challenges during prolonged studies of this compound?

  • Methodological Answer : Organic degradation, particularly of the ester and halogenated groups, can occur under ambient conditions. To mitigate this:

  • Use inert atmospheres (N₂/Ar) during synthesis and storage .
  • Implement continuous cooling (e.g., 4°C) to slow hydrolysis, as temperature increases accelerate degradation .
  • Monitor purity via periodic HPLC or TLC, comparing retention times against a freshly synthesized standard .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:

  • If NMR signals overlap (e.g., bridgehead protons), employ DFT computational modeling to predict chemical shifts and compare with experimental data .
  • For ambiguous crystallographic results (e.g., disordered substituents), refine the model using Hirshfeld surface analysis to assess intermolecular interactions .
  • Apply statistical error analysis (e.g., R-factor convergence in crystallography) to ensure data reliability .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–20 mol% BF₃·Et₂O), and reaction time .
  • Use response surface methodology to identify ideal conditions. For example, highlights the importance of temperature control to reduce byproducts .
  • Purify via column chromatography with gradient elution (hexane/EtOAc) to isolate the target compound efficiently .

Q. What mechanistic insights explain the reactivity of the 6-oxabicyclo[3.2.1]octane core in nucleophilic substitutions?

  • Methodological Answer : The bicyclic strain and electron-withdrawing groups (Br, Cl, COOEt) activate specific positions for nucleophilic attack. For instance:

  • The 7-oxo group polarizes the adjacent C6-O bond, making C7 a target for nucleophiles like Grignard reagents.
  • Halogen substituents (Br, Cl) can undergo Suzuki coupling or SNAr reactions if steric hindrance permits, as seen in bromophenyl-substituted analogs .
  • Computational studies (e.g., Fukui indices) can predict electrophilic/nucleophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.